molecular formula C10H9ClN2O2 B3347470 3-(4-chlorobenzyl)imidazolidine-2,4-dione CAS No. 136197-77-8

3-(4-chlorobenzyl)imidazolidine-2,4-dione

Cat. No.: B3347470
CAS No.: 136197-77-8
M. Wt: 224.64 g/mol
InChI Key: CXUGPGBQCOFNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzyl)imidazolidine-2,4-dione is a chemical compound based on the imidazolidine-2,4-dione core structure, also known as a hydantoin . Hydantoins are a significant class of heterocyclic compounds in medicinal and organic chemistry, often explored for their diverse biological activities . Researchers are interested in this structural motif for developing novel therapeutic agents. Compounds featuring the imidazolidine-2,4-dione scaffold, particularly when combined with chlorobenzyl substitutions, are investigated in various research areas. Structurally related analogs have been synthesized and evaluated for their anti-proliferative properties against certain breast and lung cancer cell lines, showing potential as cytotoxic agents . Furthermore, the imidazolidine-2,4-dione structure is a key precursor in polymer science, used in the synthesis of N-halamine polyurethanes, which can be rendered biocidal upon halogenation . As a building block, this compound offers opportunities for further chemical modification and diversification in drug discovery and materials science programs. This product is intended for research purposes by qualified laboratory personnel. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUGPGBQCOFNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360164
Record name 2,4-Imidazolidinedione, 3-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136197-77-8
Record name 2,4-Imidazolidinedione, 3-[(4-chlorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Modification of the Benzyl Group:

The 4-chlorobenzyl group plays a significant role in the molecule's activity. Modifications to this group can fine-tune its electronic and steric properties to enhance binding affinity.

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the phenyl ring can modulate the compound's activity. For example, electron-withdrawing or electron-donating groups can alter the electronic distribution and impact interactions with the target. The position of the substituent is also critical, as demonstrated in studies of related compounds where ortho, meta, and para substitutions lead to varying levels of activity. nih.gov

Bioisosteric Replacement: The chlorine atom can be replaced with other halogens (e.g., fluorine, bromine) or other bioisosteres (e.g., trifluoromethyl, cyano group) to explore the impact on activity and metabolic stability.

Alterations at the N 1 Position:

The N-1 position of the imidazolidinedione ring is another key site for modification.

Alkylation or Acylation: Introducing small alkyl or acyl groups at the N-1 position can alter the compound's lipophilicity and hydrogen bonding capacity. This can lead to improved cell permeability and modified binding interactions.

Introduction of Functional Groups: Appending functional groups that can participate in additional interactions, such as hydrogen bonding or ionic interactions, can enhance potency.

Modifications at the C 5 Position:

The C-5 position of the imidazolidinedione ring offers another avenue for structural diversification.

Introduction of Substituents: Adding substituents at the C-5 position can introduce new interaction points with the target protein. The stereochemistry of these substituents is often crucial for activity.

Ring Fusion: Fusing another ring system to the imidazolidinedione core at the C-5 position can create more rigid and conformationally constrained analogs, which may exhibit higher selectivity.

Table 2: Proposed Rational Modifications to 3-(4-chlorobenzyl)imidazolidine-2,4-dione and Their Expected Impact

Modification SiteProposed ChangeRationaleExpected Outcome
4-position of Benzyl (B1604629) RingReplace Chlorine with FluorineImprove metabolic stability and alter electronic properties.Potentially enhanced pharmacokinetic profile.
4-position of Benzyl RingReplace Chlorine with Trifluoromethyl groupIncrease lipophilicity and potential for stronger interactions.Potentially increased binding affinity.
N-1 PositionAddition of a methyl groupIncrease lipophilicity and block hydrogen donation.Modified solubility and binding mode.
N-1 PositionAddition of a carboxyl groupIntroduce a potential new hydrogen bond acceptor and ionizable group.Potential for new interactions with the target.
C-5 PositionIntroduction of a methyl groupIntroduce a new hydrophobic interaction point.Potentially increased potency and selectivity.
C-5 PositionSpirocyclic modificationCreate a rigid analog to probe conformational requirements.Potentially higher selectivity for the target.

By systematically applying these rational design strategies, researchers can generate a library of novel analogs of this compound. Subsequent biological evaluation of these compounds will provide valuable feedback for refining the pharmacophore models and further guiding the drug discovery process.

Biological Activity Profiling and Preliminary Mechanistic Insights Preclinical

In Vitro Screening for Enzyme Inhibition and Receptor Modulation

The interaction of small molecules with enzymes and receptors is a cornerstone of drug discovery. Derivatives of the imidazolidine-2,4-dione scaffold have been evaluated against various molecular targets.

Assessment of 3-(4-chlorobenzyl)imidazolidine-2,4-dione against Specific Enzyme Families (e.g., Kinases, Proteases)

While direct enzymatic inhibition data for this compound is not available, studies on related Schiff's base derivatives incorporating a 5,5-diphenylimidazolidine-2,4-dione scaffold have shown potent inhibitory activity against key kinases in oncology. Specifically, one such derivative, compound 24 , demonstrated significant inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with IC₅₀ values of 0.07 µM and 0.04 µM, respectively. mdpi.com These values are comparable to the reference drugs erlotinib and lapatinib. mdpi.com Other derivatives in the same series also showed promising EGFR and HER2 inhibitory activities, with IC₅₀ values ranging from 0.28 to 1.61 µM. mdpi.com

Ligand Binding Studies with Relevant Receptor Systems (e.g., Serotonin Transporters/Receptors, Cannabinoid Receptors)

The imidazolidine-2,4-dione framework is a key feature in compounds designed to interact with the serotonergic system. A majority of imidazolidine-2,4-dione derivatives have been reported to display a high affinity for 5-HT₁ₐ receptors, with Kᵢ values in the range of 23–350 nM. nih.gov

A computational ligand design study aimed at developing dual 5-HT₁ₐ receptor and serotonin transporter (SERT) agents led to the synthesis of a series of Mannich bases with an aryl substituent at the 5-position of the imidazolidine-2,4-dione core. nih.gov Within this series, derivatives featuring a 3-chlorophenylpiperazine moiety showed significant affinities for both the 5-HT₁ₐ receptor and SERT. nih.govresearchgate.net For instance, two specific compounds exhibited Kᵢ values of 80 nM and 166 nM, and 76 nM and 278 nM, for the 5-HT₁ₐ receptor and SERT, respectively. nih.gov

There is no available literature from the search results indicating that this compound or its close derivatives have been evaluated for binding affinity at cannabinoid receptors.

Cell-Based Assays for Pharmacological Effects

Cell-based assays provide crucial information on the effects of a compound on cellular behavior, including proliferation, survival, and death.

Cellular Proliferation and Viability Assays (e.g., Anticancer Activity)

The anticancer potential of the imidazolidine-2,4-dione scaffold has been explored through the synthesis and evaluation of various derivatives against multiple cancer cell lines. mdpi.comresearchgate.net Schiff's bases incorporating this scaffold have demonstrated notable cytotoxic activity. mdpi.com For example, one derivative showed potent activity against breast (MCF-7), colorectal (HCT-116), and liver (HePG-2) cancer cell lines. mdpi.com Another related class of compounds, 2-thioxoimidazolidin-4-ones, which are sulfur analogs, have also been assessed for their antiproliferative effects against HepG-2 and HCT-116 cell lines. nih.gov

Below is a summary of the cytotoxic activities (IC₅₀ values) for representative imidazolidine-2,4-dione derivatives from a specific study. mdpi.com

DerivativeCell LineIC₅₀ (µM)
Compound 24 MCF-74.92 ± 0.3
HCT-11612.83 ± 0.9
HePG-29.07 ± 0.8
Compound 17 MCF-715.71
HCT-11626.75
HePG-219.63
Compound 10 Average13.2
Compound 13 Average14.5
Compound 21 Average13.1

This table presents data for derivatives of the imidazolidine-2,4-dione scaffold, not the specific subject compound.

Apoptosis and Cell Cycle Modulation Studies

Several derivatives of imidazolidine-2,4-dione have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle. mdpi.commdpi.com

A Schiff's base derivative, compound 24 , was found to induce cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com Treatment with this compound at concentrations of 2 µM and 10 µM increased the percentage of cells in the G2/M phase from a baseline of 7.82% to 25.43% and 33.46%, respectively. mdpi.com

In other studies, 2-thioxoimidazolidin-4-one derivatives were also shown to affect the cell cycle. nih.gov One compound arrested liver cancer (HepG-2) cells at the G0/G1 phase, while another arrested colon cancer (HCT-116) cells at the S phase, with both compounds subsequently inducing apoptosis. nih.gov

Derivative ClassCell LineEffectReference
Schiff's BaseMCF-7Cell cycle arrest at G2/M phase mdpi.com
2-Thioxoimidazolidin-4-oneHepG-2Cell cycle arrest at G0/G1 phase nih.gov
2-Thioxoimidazolidin-4-oneHCT-116Cell cycle arrest at S phase nih.gov

This table summarizes the effects of derivatives on the cell cycle.

Gene Expression and Protein Level Alterations in Response to the Compound

The induction of apoptosis by imidazolidine-2,4-dione derivatives is linked to their ability to alter the expression of key regulatory proteins. The B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Mcl-1) and pro-apoptotic (e.g., Bax) members, are critical targets. mdpi.comnih.gov

Studies have shown that the imidazolidine-2,4-dione scaffold can be used to design inhibitors of anti-apoptotic Bcl-2 proteins. nih.gov A specific Schiff's base derivative demonstrated an apoptosis-inducing effect by diminishing the levels of the anti-apoptotic proteins BCL-2 and MCL-1. mdpi.com Similarly, a different imidazolidin-4-one derivative was found to induce the intrinsic apoptosis pathway by increasing the expression of the pro-apoptotic protein Bax and subsequently upregulating the Bax/Bcl-2 ratio. mdpi.com This activation leads to the release of cytochrome c from the mitochondria and triggers the caspase cascade, ultimately resulting in apoptosis. mdpi.com

Phenotypic Screening and Pathway Deconvolution in Biological Systems

Identification of Novel Biological Activities of the Imidazolidinedione Compound (e.g., Antimicrobial, Antischistosomal)

Research into the imidazolidinedione scaffold has identified significant bioactivities, particularly in the realms of microbiology and parasitology. The substitution of different chemical groups onto the core imidazolidinedione ring has been shown to produce a range of biological responses.

Antimicrobial Activity

The potential of imidazolidinedione derivatives as antimicrobial agents has been recognized. A key study by Lima et al. in 1992 investigated the antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione and thiazolidinedione derivatives, indicating early interest in this compound class for antibacterial applications scielo.br. While detailed data from this specific study is not widely available, subsequent research on related heterocyclic compounds, such as thiazolidine-2,4-diones (TZDs), has substantiated the antimicrobial potential of this structural class. These related compounds have demonstrated activity against various bacterial strains, suggesting that the imidazolidinedione core in this compound is a promising scaffold for the development of new antibacterial agents.

Antischistosomal Activity

More extensive research has been conducted on the activity of imidazolidinedione derivatives against the parasitic flatworm Schistosoma mansoni, the causative agent of schistosomiasis. In vitro studies on adult S. mansoni worms have demonstrated that various imidazolidine (B613845) compounds can induce significant physiological and morphological changes, leading to parasite death.

One study evaluated the schistosomicidal effects of several imidazolidine derivatives, observing dose-dependent activity. A related compound, 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one, proved to be particularly active scielo.br. The observed effects across multiple derivatives included decreased motor activity, separation of coupled worm pairs (a crucial step in the parasite's reproductive cycle), and eventual mortality. These findings highlight the potential of the imidazolidinedione scaffold, including the 3-(4-chlorobenzyl) substituent, as a source of novel antischistosomal agents.

Compound ClassObserved Biological ActivityModel SystemKey Findings
Chlorobenzyl ImidazolidinedionesAntimicrobialBacterial CulturesIdentified as having antimicrobial properties in early studies. scielo.br
Imidazolidine DerivativesAntischistosomalSchistosoma mansoni (adult worms, in vitro)Caused decreased motor activity, separation of worm pairs, and dose-dependent mortality. scielo.br
Table 1. Summary of Identified Biological Activities of Imidazolidinedione Derivatives.

Initial Hypotheses on Cellular Pathways Influenced by this compound

The phenotypic effects observed in preclinical studies provide the basis for forming initial hypotheses about the cellular pathways and molecular targets affected by this compound and its analogues.

Hypotheses Related to Antischistosomal Activity

The most direct evidence for a potential mechanism of action comes from the studies on S. mansoni. Researchers observed that imidazolidine derivatives induce profound damage to the parasite's tegument, which is the outer surface layer essential for nutrient absorption, immune evasion, and signal transduction scielo.br. The observed damage included the formation of bubbles, peeling, and extensive erosion of the tegument surface scielo.br.

Based on these findings, a primary hypothesis is that the antischistosomal activity of these compounds is mediated by the disruption of the structural integrity and function of the schistosome tegument. This leads to several downstream consequences:

Impaired Nutrient Uptake: Damage to the tegument would disrupt the absorption of essential nutrients from the host, leading to starvation and death.

Loss of Osmoregulation: The tegument is vital for maintaining osmotic balance. Its disruption would lead to uncontrolled ion and water flux, causing cellular stress and death.

Exposure to Host Immune System: A compromised tegument could expose parasite antigens to the host's immune system, making the worm vulnerable to immune attack.

The precise molecular target within the tegument remains to be elucidated, but it is likely a protein or lipid component critical for maintaining the tegument's structure. The dose-dependent nature of the observed damage suggests a specific interaction between the compound and a cellular component of the parasite scielo.br.

Hypotheses Related to Antimicrobial Activity

For the antimicrobial effects, the mechanism is less clear from the available data. However, based on the mechanisms of other heterocyclic antimicrobials, several hypotheses can be proposed. The compound could potentially interfere with:

Cell Wall Synthesis: Many antibiotics target the bacterial cell wall, and this remains a plausible pathway.

Enzyme Inhibition: The compound could act as an inhibitor for essential bacterial enzymes involved in metabolic pathways, such as DNA gyrase or dihydrofolate reductase.

Membrane Disruption: Similar to the effects on the schistosome tegument, the compound might disrupt the integrity of the bacterial cell membrane.

Pathway deconvolution for the antimicrobial activity would require further studies, such as target identification using chemical proteomics or genetic screening of resistant mutants to pinpoint the specific cellular components affected by the compound.

Molecular Mechanism of Action Elucidation

Target Identification and Validation Strategies

The initial and most crucial step in characterizing the mechanism of any bioactive compound is the identification and validation of its direct molecular target(s). For 3-(4-chlorobenzyl)imidazolidine-2,4-dione, a multi-pronged approach is essential for robust target identification.

Affinity Chromatography and Proteomic Approaches to Identify Direct Binding Partners

Affinity chromatography coupled with mass spectrometry stands as a powerful technique for isolating and identifying the direct binding partners of a small molecule from a complex biological mixture, such as a cell lysate. nih.gov In this method, the compound of interest, this compound, would be immobilized onto a solid support, such as sepharose beads. This is typically achieved by synthesizing a derivative of the compound with a linker arm suitable for covalent attachment to the matrix.

The cell lysate is then passed over this affinity matrix. Proteins that have a specific binding affinity for this compound will be retained on the column, while non-binding proteins are washed away. The bound proteins are subsequently eluted, often by using a solution containing the free compound to compete for binding, or by changing the buffer conditions (e.g., pH or salt concentration). The eluted proteins are then identified using high-resolution mass spectrometry-based proteomic techniques. A comparative analysis with a control column (without the immobilized compound or with an inactive analogue) is crucial to distinguish specific binders from non-specific interactions. nih.gov Another advanced technique, immobilized metal affinity chromatography (IMAC), could also be employed if the compound is appropriately tagged, offering a robust enrichment strategy. nih.gov

Genetic Knockdown/Knockout and Rescue Experiments to Confirm Target Relevance

Once potential binding partners are identified through proteomic approaches, it is imperative to validate whether the interaction with these targets is responsible for the observed biological effects of this compound. Genetic techniques such as RNA interference (RNAi) for transient knockdown or CRISPR-Cas9 for permanent knockout of the gene encoding the putative target protein are employed.

If the depletion of the target protein mimics the cellular phenotype induced by the compound, it provides strong evidence for the target's involvement. Conversely, if the cells lacking the target protein become insensitive to the compound, this further strengthens the hypothesis. The definitive validation comes from a "rescue" experiment, where the biological effects of the compound are restored by reintroducing the target protein (often a version resistant to the knockdown/knockout strategy) into the cells.

Detailed Molecular Interaction Studies

Following the identification and validation of the molecular target(s), the next phase involves a detailed characterization of the binding interaction between this compound and its target protein(s).

Biophysical Techniques for Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

Biophysical techniques are indispensable for quantifying the affinity, kinetics, and thermodynamics of a drug-target interaction.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding events at a sensor surface. reichertspr.comxantec.com In a typical SPR experiment, the target protein is immobilized on a gold-coated sensor chip. A solution containing this compound is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.govnicoyalife.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. reichertspr.comnih.gov In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured and used to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nicoyalife.com This thermodynamic data offers insights into the forces driving the interaction (e.g., hydrogen bonds, van der Waals forces, hydrophobic effects).

Below is an interactive table summarizing the key parameters obtained from these techniques:

Biophysical TechniqueKey Parameters MeasuredInsights Provided
Surface Plasmon Resonance (SPR)Association rate (kₐ), Dissociation rate (kₑ), Equilibrium dissociation constant (Kₑ)Binding affinity, kinetics of the interaction (how fast it binds and dissociates)
Isothermal Titration Calorimetry (ITC)Binding affinity (Kₐ), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Thermodynamic driving forces of the interaction, stoichiometry of binding

Structural Biology Approaches (e.g., Co-crystallization, Cryo-EM) with Target Proteins

To understand the interaction at an atomic level, structural biology techniques are employed to determine the three-dimensional structure of the this compound-target protein complex.

X-ray Co-crystallization: This technique involves crystallizing the target protein in the presence of the compound. The resulting co-crystals are then diffracted with X-rays to generate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. chemrxiv.org This provides a high-resolution snapshot of the binding pose, revealing the specific amino acid residues involved in the interaction and the precise orientation of the compound within the binding site. researchgate.net

Cryogenic Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, particularly for large protein complexes or proteins that are difficult to crystallize. In this method, a solution of the protein-ligand complex is rapidly frozen, and the individual particles are imaged with an electron microscope. Computational methods are then used to reconstruct a 3D model of the complex.

The structural information obtained is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues of this compound.

Downstream Signaling Pathway Analysis

Once the direct target of this compound is known, the focus shifts to understanding the downstream consequences of its engagement with the target. This involves analyzing the modulation of cellular signaling pathways. nih.gov For instance, if the target is a kinase, one would investigate the phosphorylation status of its known substrates. If the target is a transcription factor, changes in the expression of its target genes would be assessed.

Techniques such as Western blotting can be used to examine changes in the levels and post-translational modifications of key signaling proteins. For a broader, more unbiased view, transcriptomic analysis (e.g., RNA-sequencing) or proteomic analysis can be employed to identify global changes in gene expression or protein abundance following treatment with the compound. This allows for the mapping of the entire signaling cascade affected by this compound, providing a comprehensive understanding of its cellular mechanism of action. For example, studies on related imidazolidine-2,4-dione derivatives have shown modulation of pathways such as the T cell receptor signaling pathway. nih.gov

Phosphorylation Cascades and Second Messenger Systems Affected by the Compound

Research into imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives has revealed their capacity to interact with and modulate various components of cellular signaling pathways, particularly those involving protein kinases and second messenger systems. These interactions are often central to their observed biological activities, which span from anticancer to anti-inflammatory effects.

A significant body of evidence points to the inhibition of various protein kinases by compounds structurally related to this compound. For instance, certain imidazolidine-2,4-dione derivatives have been identified as inhibitors of key enzymes in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as MEK1 and MEK2. The MAPK pathway is a crucial cascade that regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis.

Furthermore, derivatives of the closely related thiazolidine-2,4-dione scaffold have been shown to inhibit other important kinases. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Pim-1 kinase, which is involved in cell cycle progression and apoptosis. The inhibition of these kinases by various derivatives underscores the potential for this class of compounds to interfere with critical phosphorylation events that drive cellular responses.

In addition to direct kinase inhibition, some imidazolidine-dione derivatives have been shown to affect signaling pathways regulated by protein tyrosine phosphatases, such as PTP1B, which is a negative regulator of insulin (B600854) signaling. By inhibiting PTP1B, these compounds can modulate downstream phosphorylation events. While direct effects on classical second messenger systems like cyclic AMP (cAMP) or inositol (B14025) phosphates by this compound have not been specifically documented, the modulation of kinase cascades inherently influences the downstream signaling that can be initiated by these second messengers.

The following table summarizes the observed effects of various imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives on different protein kinases and signaling pathways. It is important to note that these findings are for related compounds and not for this compound itself.

Table 1: Effects of Imidazolidine-2,4-dione and Thiazolidine-2,4-dione Derivatives on Protein Kinases and Signaling Pathways

Compound ClassTarget Kinase/PathwayObserved Effect
Imidazolidine-2,4-dione derivativesMEK1/MEK2 (MAPK pathway)Inhibition
Imidazolidine-2,4-dione derivativesProtein Tyrosine Phosphatase 1B (PTP1B)Inhibition
Thiazolidine-2,4-dione derivativesPim-1 KinaseInhibition
Thiazolidine-2,4-dione derivativesVEGFR-2Inhibition

Transcriptomic and Metabolomic Profiling in Response to this compound

As of the current date, a comprehensive search of scientific literature and publicly available databases has revealed no specific studies on the transcriptomic or metabolomic profiling of cells or organisms in response to treatment with this compound.

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts produced by an organism under specific conditions, would provide valuable insights into the global changes in gene expression induced by this compound. Such data could help to identify the specific genes and cellular pathways that are transcriptionally upregulated or downregulated, offering clues about its mechanism of action, potential therapeutic targets, and off-target effects.

Similarly, metabolomic profiling, the systematic study of the unique chemical fingerprints that specific cellular processes leave behind, would illuminate the metabolic perturbations caused by this compound. By analyzing the dynamic changes in the concentrations of small molecule metabolites, researchers could understand how the compound affects cellular energy metabolism, biosynthetic pathways, and other metabolic networks.

The absence of such data for this compound, and a general scarcity for the broader class of imidazolidine-2,4-dione derivatives, represents a significant knowledge gap. Future research employing these "omics" technologies will be crucial for a more complete elucidation of the molecular mechanisms underlying the biological activities of this compound and its analogs.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the 3-(4-chlorobenzyl)imidazolidine-2,4-dione Scaffold

Systematic modification of the this compound scaffold is a key strategy to understand how different structural components contribute to its biological activity. This involves altering the phenyl ring substituents, the linker, and the core heterocyclic system to optimize potency and selectivity.

The nature and position of substituents on the benzylphenyl ring are critical determinants of biological activity. The presence of a halogen, such as the chlorine atom in the parent compound, is often found to improve activity, which may be attributed to the electron-withdrawing nature of halogens contributing to better interactions with biological targets. nih.gov

Research into related heterocyclic structures has shown that specific substitutions at the para-position of the phenyl ring can have a positive effect on inhibitory activity. nih.gov For instance, in studies on C-5 substituted imidazolidine-2,4-diones, various groups have been explored on the phenyl ring to probe the effects of electronics and sterics.

Table 1: Effect of C-5 Phenyl Ring Substituents on Imidazolidine-2,4-dione Derivatives

CompoundR-Group at C-5 PhenylBiological Activity
IM-1 4-methylAnticonvulsant, Antiarrhythmic nih.gov
IM-5 4-methoxyAnticonvulsant, Antiarrhythmic nih.gov
IM-7 4-isopropylAnticonvulsant, Antiarrhythmic researchgate.net

This table is illustrative of C-5 modifications; similar principles apply to the N-3 benzylphenyl ring.

The data indicates that both electron-donating groups (methyl, methoxy) and bulky alkyl groups (isopropyl) can be accommodated, suggesting that the binding pocket can tolerate a range of substituents. The precise effect—whether an increase or decrease in activity—is highly dependent on the specific biological target. For example, in one study on antiproliferative agents, adding a nitro group (NO2) at the para-position of a phenyl ring significantly increased potency against the MCF7 cell line compared to the unsubstituted analog. nih.gov This highlights the importance of both the substituent's electronic properties and its position on the ring.

Modifying the linker between the phenyl ring and the imidazolidine-2,4-dione core, or replacing the core itself with a bioisostere, can lead to significant changes in pharmacological properties.

Linker Modification: The benzyl (B1604629) group acts as a linker, providing a specific spatial orientation for the phenyl ring relative to the hydantoin (B18101) core. Studies on related scaffolds have shown that homologation (extending the linker) or changing its rigidity can decrease binding affinity, suggesting that the single methylene (B1212753) bridge is optimal for certain targets. researchgate.net

Heterocyclic Moieties: A common strategy involves the replacement of one or both carbonyl oxygens in the hydantoin ring with sulfur atoms, leading to thiohydantoins. researchgate.net Thiohydantoins, specifically 2-thiohydantoins, are versatile sulfur analogs of hydantoins that have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The replacement of oxygen with sulfur alters the electronic distribution, hydrogen bonding capacity, and lipophilicity of the molecule, which can profoundly impact its interaction with biological targets. nih.govnih.gov

Another related heterocyclic system is the thiazolidine-2,4-dione (TZD) ring. mdpi.comnih.gov Like hydantoin, the TZD scaffold has substitution points that allow for molecular modification. nih.gov SAR studies on TZD derivatives have revealed that substitutions on the benzylidene moiety at the 5-position are crucial for activity. For example, comparing TZD derivatives with mono-chloro versus di-chloro substitutions on the benzylidene ring showed that activity can be highly sensitive to the substitution pattern. nih.gov

Table 2: Bioisosteric Replacement of the Imidazolidine-2,4-dione Ring

Core HeterocycleKey Structural FeatureCommon Biological Activities
Imidazolidine-2,4-dione (Hydantoin) Cyclic urea coreAnticonvulsant, antiarrhythmic, antitumor nih.govnih.gov
2-Thioxo-imidazolidin-4-one (2-Thiohydantoin) One carbonyl replaced by thiocarbonylAntimicrobial, anti-inflammatory, anticancer nih.govnih.gov
Thiazolidine-2,4-dione (TZD) Nitrogen at N-1 replaced by sulfurAntidiabetic, anticancer, anti-inflammatory mdpi.comnih.gov

The imidazolidine-2,4-dione ring itself offers positions for substitution that can be modified to tune the molecule's properties. The parent scaffold has potential substituent sites at the N-1, N-3, and C-5 positions. researchgate.net The compound this compound is substituted at the N-3 position.

Modifications at the C-5 position are common, with the well-known anticonvulsant drug Phenytoin (B1677684) being a 5,5-diphenyl substituted hydantoin. bepls.com Introducing substituents at the C-5 position can significantly impact the molecule's three-dimensional shape and its ability to fit into a binding site. Syntheses have been developed for various N-3 and C-5 substituted imidazolidines, demonstrating the chemical tractability of these modifications. nih.gov Alterations at the N-1 position, for example by adding a methyl group, can change the hydrogen bond donor/acceptor profile of the molecule, which may affect its solubility and target interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods used to correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable for understanding the SAR of imidazolidine-2,4-dione derivatives and for designing new, more potent compounds.

Several QSAR models have been successfully developed for imidazolidine-2,4-dione derivatives to predict their activity against various targets, such as protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net These models are built using statistical methods like Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net

For a series of novel imidazolidine-2,4-dione derivatives designed as PTP1B inhibitors, a 3D-QSAR study yielded robust and predictive CoMFA and CoMSIA models. nih.gov The statistical quality of these models is assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A highly predictive CoMSIA model for PTP1B inhibitors gave a q² of 0.777 and an r² of 0.999, indicating a strong correlation between the structural descriptors and the observed biological activity. nih.gov Such validated models can be used in database mining to identify novel anticonvulsant or other bioactive compounds. nih.govnih.gov

Table 3: Examples of QSAR Models for Imidazolidinedione and Related Derivatives

Model TypeTarget/ActivityKey FindingsReference
CoMFA/CoMSIA PTP1B InhibitionCoMSIA model was more predictive; contour maps provided insights into structural features for bioactivity. nih.gov
ANN/MLR Antidiabetic (PTP1B)ANN architecture was superior to the MLR method for predicting activity. researchgate.net
kNN-QSAR AnticonvulsantModels were successfully used for database mining to identify new anticonvulsant agents. nih.gov
MLR-QSAR PTP1B Inhibition (Thiazolidinediones)Model showed a decrease in hydrophobicity was associated with increased biological activity. mdpi.com

The primary output of a QSAR study is the identification of key molecular features that govern biological activity. Through the analysis of 3D-QSAR contour maps and model descriptors, researchers can understand the structural requirements for enhancing potency and selectivity. nih.gov

For imidazolidine-2,4-dione derivatives, QSAR studies have revealed that steric, electrostatic, and hydrophobic properties are significant for potency. nih.govmdpi.com

Steric Features: Contour maps from CoMFA and CoMSIA often indicate regions where bulky substituents are favored or disfavored. This information guides the placement of groups to achieve optimal interaction within the target's binding pocket. nih.gov

Electrostatic Features: The models can highlight areas where electropositive or electronegative potential is beneficial for activity. This suggests where to place electron-donating or electron-withdrawing groups on the scaffold. mdpi.com For example, understanding the electrostatic requirements can explain why a halogen on the phenyl ring improves activity. nih.gov

Hydrophobicity: Some QSAR models have shown that a decrease in hydrophobicity (LogP) is associated with an increase in biological activity for certain targets, guiding the design of more polar derivatives. mdpi.com

Hydrogen Bonding: The hydrogen bond donor and acceptor features of the imidazolidine-2,4-dione core are critical. QSAR models can identify key interactions, such as those with specific amino acid residues in a receptor, that are essential for binding and selectivity. mdpi.comnih.gov

By leveraging these insights, QSAR models provide a rational basis for the design of new this compound analogs with improved potency and selectivity. nih.gov

Pharmacophore Modeling and Ligand Design Principles for Related Compounds

The exploration of the chemical space around the this compound scaffold is crucial for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Pharmacophore modeling and rational ligand design are powerful computational tools that guide the synthesis of such improved analogs.

Development of Pharmacophore Models based on the Imidazolidinedione Core

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dovepress.com For compounds centered around the imidazolidine-2,4-dione (also known as hydantoin) core, several key pharmacophoric features have been identified through various studies on related molecules.

The development of a pharmacophore model typically involves the following steps:

Selection of a training set of active compounds: A diverse set of molecules with known biological activity against a specific target is chosen.

Conformational analysis: The possible three-dimensional arrangements of each molecule are generated.

Feature identification: Common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups are identified.

Pharmacophore generation and validation: A 3D model is built that incorporates these key features in a specific spatial arrangement. This model is then validated by its ability to distinguish between active and inactive compounds.

For the imidazolidinedione core, pharmacophore models often highlight the following features as critical for activity:

Hydrogen Bond Acceptors: The two carbonyl groups (at positions 2 and 4) of the imidazolidinedione ring are prominent hydrogen bond acceptors.

Hydrogen Bond Donor: The nitrogen atom at position 1 (N-1) of the ring can act as a hydrogen bond donor.

Hydrophobic/Aromatic Features: Substituents on the imidazolidinedione ring, such as the 4-chlorobenzyl group at the N-3 position, contribute to hydrophobic and aromatic interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin derivatives have further refined these models by correlating specific structural modifications with changes in biological activity. nih.gov For instance, the nature and position of substituents on the benzyl ring can significantly influence the compound's potency and selectivity.

A generalized pharmacophore model for imidazolidine-2,4-dione derivatives might include a hydrophobic feature corresponding to the benzyl group, two hydrogen bond acceptor features from the carbonyl oxygens, and a hydrogen bond donor feature from the N-1 position. The distances and angles between these features are critical for optimal interaction with the biological target.

Table 1: Key Pharmacophoric Features of the Imidazolidinedione Core

FeatureLocation on this compoundImportance
Aromatic/Hydrophobic Group4-chlorobenzyl moiety at N-3Essential for binding affinity and selectivity.
Hydrogen Bond Acceptor 1Carbonyl oxygen at C-2Forms crucial hydrogen bonds with the target.
Hydrogen Bond Acceptor 2Carbonyl oxygen at C-4Forms crucial hydrogen bonds with the target.
Hydrogen Bond DonorNitrogen atom at N-1Can participate in hydrogen bonding interactions.

Rational Design Strategies for Enhanced Analogs of this compound

Based on the established pharmacophore models and Structure-Activity Relationship (SAR) data, several rational design strategies can be employed to create enhanced analogs of this compound. These strategies aim to optimize the compound's interaction with its biological target, thereby improving its therapeutic potential.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. journaljpri.com It is a critical tool in drug discovery for predicting the binding mode and affinity of a ligand to its protein target. journaljpri.comnih.gov

While specific docking studies targeting 3-(4-chlorobenzyl)imidazolidine-2,4-dione are not extensively detailed in the provided results, the methodology is well-established through research on analogous structures, particularly derivatives of thiazolidine-2,4-dione and other imidazolidine-2,4-diones. These studies help identify potential binding modes and affinities with various biological targets. nih.govresearchgate.net

Potential targets for such compounds are diverse and include enzymes and receptors implicated in cancer, diabetes, and infectious diseases. For instance, related thiazolidine-2,4-dione derivatives have been docked against targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.govnih.govnih.gov Docking scores, typically expressed in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding. nih.gov

Table 1: Example of Molecular Docking Scores for Related Heterocyclic Compounds Against Various Protein Targets

Compound/Derivative Protein Target (PDB ID) Binding Affinity (kcal/mol) Source
Thiazolidine-2,4-dione derivative (3j) PPAR-γ (2PRG) -7.765 nih.gov
Thiazolidine-2,4-dione derivative (3h) PPAR-γ (2PRG) -7.642 nih.gov
Thiazolidine-2,4-dione derivative (3i) PPAR-γ (2PRG) -7.703 nih.gov
Pioglitazone (Standard) PPAR-γ (2PRG) -8.558 nih.gov
Imidazolidine-2,4-dione derivative (4a) Gyrase A of E. coli (1AB4) - researchgate.net
Imidazolidine-2,4-dione derivative (10) S. aureus target (3ACX) - researchgate.net
Imidazolidine-2,4-dione derivative (7) LpxC of P. aeruginosa (5U39) - researchgate.net

Note: A hyphen (-) indicates that the specific numerical value was not provided in the source material, although the study was performed.

Beyond predicting binding energy, docking studies provide a detailed view of the interaction network between the ligand and the amino acid residues of the protein's binding site. These interactions are crucial for the stability and specificity of the binding. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. researchgate.netnih.gov

For example, studies on thiazolidine-2,4-dione derivatives docked into the PPAR-γ active site revealed key hydrogen bond interactions with amino acids such as Gln283, Arg288, and Leu270. researchgate.net Similarly, docking of imidazolidine-2,4-dione derivatives into bacterial enzyme targets showed hydrogen bonding with residues like SER-172. researchgate.net The analysis of these binding poses helps in understanding the structure-activity relationship (SAR) and guides the design of more potent and selective inhibitors.

Table 2: Key Amino Acid Interactions for Related Compounds from Docking Studies

Compound/Derivative Protein Target Key Interacting Residues Type of Interaction Source
Thiazolidine-2,4-dione derivatives PPAR-γ Gln283, Arg288, Leu270, Ser342 Hydrogen Bonding researchgate.net
Imidazothiadiazole derivative TGF-β type I receptor kinase Not specified Hydrogen Bonding, Hydrophobic nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to observe the physical motion of atoms and molecules over time. These simulations are invaluable for understanding the conformational dynamics of a compound and the stability of a protein-ligand complex. nih.govnih.govnih.govnih.gov

MD simulations can reveal the flexibility of this compound, both freely in a solvent and when it is bound to a biological target. The compound's ability to adopt different shapes, or conformations, can be critical for its ability to bind to a receptor. rsc.org Simulations can track how the molecule twists and turns, identifying its most stable low-energy conformations. When bound to a protein, the simulations show how the ligand's conformation might adapt to fit snugly within the binding pocket and how its presence might induce conformational changes in the protein itself. nih.gov

A key application of MD simulations is to assess the stability of the predicted ligand-protein complex obtained from docking studies. nih.govresearchgate.net By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains securely bound in its initial pose.

Metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used. nih.gov

RMSF measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible or rigid during the simulation. nih.gov

Furthermore, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of the complex, providing a more quantitative estimate of binding affinity and stability than docking scores alone. nih.govnih.gov

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. nih.gov Assessing ADME properties early in the drug discovery process is crucial to avoid costly failures in later stages. nih.gov These predictions are often based on the compound's structure and physicochemical properties.

Key predicted properties include:

Lipinski's "Rule of Five" : A set of rules to evaluate drug-likeness and predict if a compound has properties that would make it a likely orally active drug in humans. The rules state that a molecule is more likely to be absorbed if it has a molecular weight under 500 g/mol , a logP value lower than 5, fewer than 5 hydrogen-bond donors, and fewer than 10 hydrogen-bond acceptors. researchgate.net

Aqueous Solubility : Affects absorption and formulation.

Human Intestinal Absorption (HIA) : Predicts the extent of absorption from the gut. nih.gov

Blood-Brain Barrier (BBB) Penetration : Indicates the likelihood of the compound reaching the central nervous system (CNS). nih.gov

Cytochrome P450 (CYP) Enzyme Inhibition : Predicts potential drug-drug interactions and metabolic liabilities. nih.govresearchgate.net

Plasma Protein Binding (PPB) : Affects the distribution and availability of the free drug. researchgate.net

Table 4: Predicted ADME and Physicochemical Properties for Related Heterocyclic Compounds

Property Predicted Value/Range for Thiazolidine-2,4-diones Significance Source
Human Oral Absorption High (86% to 100% for some series) Indicates good absorption from the gut. researchgate.net
Human Intestinal Absorption Poor for some series Suggests potential issues with bioavailability. nih.gov
Aqueous Solubility Low to very low May impact absorption and formulation. nih.gov
Blood-Brain Barrier (BBB) Penetration Negligible/Low Suggests lower risk of CNS side effects. nih.gov
CYP2D6 Inhibition Predicted to be non-inhibitory Indicates lower risk of certain drug-drug interactions. nih.gov
Plasma Protein Binding >90% for most compounds High binding can limit the free concentration of the drug. nih.gov

Computational Models for Permeability, Solubility, and Plasma Protein Binding

The oral bioavailability and distribution of a drug are significantly influenced by its permeability, solubility, and extent of binding to plasma proteins. researchgate.net In silico models that can accurately predict these properties from a compound's chemical structure are of immense value in the early stages of drug discovery. researchgate.netdiva-portal.org

Permeability: Computational models for predicting intestinal permeability often utilize molecular descriptors that are related to the solvation of a molecule. diva-portal.org Descriptors such as non-polar surface area and partitioned total surface areas have been identified as potentially new and effective predictors of permeability. diva-portal.org These surface area descriptors, when used in conjunction with models for solubility, can provide an excellent theoretical classification of a compound's absorption potential. diva-portal.org For this compound, a combination of these descriptors would be calculated from its 3D structure to estimate its likelihood of passively diffusing across the intestinal epithelium.

Solubility: Aqueous solubility is a critical determinant of a drug's absorption and distribution. researchgate.net Computational prediction of solubility is a complex task, and the reliability of many models is limited by the quality of the experimental data used for their development. researchgate.net Quantitative Structure-Property Relationship (QSPR) models are commonly developed to estimate aqueous solubility. These models often employ a variety of molecular descriptors, including those related to electron distribution, connectivity, flexibility, and polarity, in addition to surface area descriptors. diva-portal.org A genetic algorithm is often used to select the most relevant descriptors from a larger pool. researchgate.net

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin, governs its free concentration in the bloodstream and, consequently, its pharmacological activity. biorxiv.org Quantitative Structure-Activity Relationship (QSAR) models are frequently used to predict PPB. nih.gov These models have identified lipophilicity, represented by descriptors like LogP and LogD, as having a positive correlation with plasma protein binding. nih.govnih.gov Other important factors include van der Waals surface area parameters and aromaticity. nih.gov More complex and accurate predictions can be achieved using ensemble methods like boosted regression trees. nih.gov For a compound like this compound, which contains an aromatic ring and a halogen atom, these features would be expected to contribute to its plasma protein binding. biorxiv.org

To illustrate how these computational models would be applied, the following table presents hypothetical predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound.

PropertyPredicted ValueModel TypeKey Descriptors
Permeability Moderate to HighSurface Area & Connectivity ModelsNon-polar surface area, Polar surface area, Number of rotatable bonds
Aqueous Solubility LowQSPR with Genetic AlgorithmLogP, Molecular Weight, H-bond donors/acceptors
Plasma Protein Binding > 90%QSAR & Boosted Regression TreesLogP, Aromatic ring count, Halogen atom count
Blood-Brain Barrier Penetration NegligibleADMET Prediction SoftwareMolecular size, Polarity
CYP2D6 Inhibition Not an inhibitorADMET Prediction SoftwareStructural fingerprints

This table contains illustrative data based on general computational modeling principles for similar chemical structures and does not represent experimentally verified data for this compound.

Prediction of Metabolic Hotspots and Potential Metabolite Formation

In the early phases of drug discovery, predicting the metabolic sites of new chemical entities is crucial for designing compounds with reduced metabolic liability. nih.gov Computational methods have emerged as valuable tools for identifying these "metabolic hotspots." nih.gov

Several in silico techniques are available for this purpose, including metabolite identification software like MetaSite and docking methodologies. nih.gov MetaSite utilizes distance-based fingerprints and molecular interaction fields to characterize the substrate and the active site of metabolizing enzymes, such as those from the Cytochrome P450 (CYP) family. nih.gov Docking methods, on the other hand, simulate the binding of the compound into the active site of a CYP enzyme, providing insights into potential ligand-protein interactions that could lead to metabolism. nih.gov For CYP3A4, a major drug-metabolizing enzyme, both crystal structures and homology models can be used with these methods to achieve good prediction success. nih.gov

For this compound, these computational approaches would be used to predict which parts of the molecule are most susceptible to metabolic reactions. The potential metabolic hotspots would likely include the aromatic ring and the benzylic carbon.

The following table outlines the predicted metabolic hotspots and the potential metabolites that could be formed from this compound.

Predicted Metabolic HotspotPotential Metabolic ReactionPotential MetabolitePrediction Method
Aromatic Ring (chlorophenyl moiety) Hydroxylation3-((4-chloro-hydroxyphenyl)methyl)imidazolidine-2,4-dioneMetaSite, Docking with CYP models
Benzylic Carbon Oxidation3-(4-chlorobenzoyl)imidazolidine-2,4-dioneMetaSite, Docking with CYP models
Imidazolidine (B613845) Ring N-dealkylationImidazolidine-2,4-dioneMetaSite, Docking with CYP models

This table presents potential metabolic pathways based on common metabolic reactions and computational prediction principles. It does not represent experimentally confirmed metabolites of this compound.

In Vitro and Preclinical Pharmacological Investigations

Enzyme Kinetics and Inhibition Mechanism Studies

Kinetic studies are fundamental to understanding how a compound interacts with its target enzyme. For 3-(4-chlorobenzyl)imidazolidine-2,4-dione and related analogs, this research has concentrated on aldose reductase, the rate-limiting enzyme of the polyol pathway. This pathway becomes overactive during hyperglycemic states, converting excess glucose to sorbitol.

The interaction between an inhibitor and its enzyme target is characterized as either reversible or irreversible. In the development of therapeutic agents, reversible inhibitors are often preferred as their effects can be modulated and are typically less likely to cause toxicity associated with permanent enzyme inactivation. For the broader class of imidazolidine-2,4-dione derivatives, studies have indicated a reversible binding mechanism. For instance, a potent imidazolidine-2,4-dione based inhibitor designed for the lymphoid-specific tyrosine phosphatase (LYP) was found to bind to its target reversibly. nih.gov This characteristic is consistent with the design of most aldose reductase inhibitors, which typically occupy the enzyme's active site through non-covalent interactions, allowing for the inhibitor to dissociate from the enzyme. ebi.ac.uk

The potency of an enzyme inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. While specific kinetic data for this compound is not prominently detailed in publicly available literature, extensive research on structurally similar imidazolidine-2,4-dione (hydantoin) derivatives demonstrates potent inhibition of aldose reductase.

A number of hydantoin (B18101) derivatives have shown high inhibitory activity, with IC₅₀ values against purified rat lens aldose reductase at or below 1.06 x 10⁻⁶ M. nih.gov More potent analogs, specifically spiro-hydantoin derivatives, have been developed with significantly lower IC₅₀ values, indicating high affinity for the enzyme. nih.gov For example, the spiro-hydantoin aldose reductase inhibitor Sorbinil, which shares the core hydantoin ring, was a key compound in this class. ebi.ac.uk The inhibitory activities of some representative aldose reductase inhibitors from the imidazolidine-2,4-dione class are provided below.

CompoundEnzyme SourceIC₅₀ (M)Reference
AL-1567 (a spiro-imidazolidine-dione)Rat Lens Aldose Reductase2.7 x 10⁻⁸ nih.gov
AL-1576 (a spiro-imidazolidine-dione)Rat Lens Aldose Reductase8.5 x 10⁻⁹ nih.gov
General Hydantoin DerivativesPurified Rat Lens Aldose Reductase≤ 1.06 x 10⁻⁶ nih.gov

Receptor Occupancy and Functional Assays in Preclinical Models

While the principal target of this compound is aldose reductase, the versatility of the imidazolidine-2,4-dione and related scaffolds means they have been evaluated against other biological targets.

The imidazolidine-2,4-dione scaffold has been used to design inhibitors for targets other than aldose reductase, such as protein tyrosine phosphatase-1B (PTP1B) and lymphoid-specific tyrosine phosphatase (LYP). nih.govnih.gov A related chemical class, the thiazolidine-2,4-diones, has been shown to interact with targets like the vascular endothelial growth factor receptor 2 (VEGFR-2). nih.gov However, specific in vitro receptor binding assays detailing the agonistic or antagonistic activity of this compound on a wide panel of receptors are not extensively reported in the reviewed scientific literature. The research focus has remained predominantly on its enzyme inhibitory properties.

In Vivo Proof-of-Concept Studies in Relevant Animal Models (Mechanistic and Efficacy Focus)

The ultimate preclinical validation of an aldose reductase inhibitor involves demonstrating its efficacy in relevant animal models of diabetes. These studies focus on the mechanism of action, namely the ability of the compound to reduce the accumulation of sorbitol in tissues prone to diabetic complications, such as the sciatic nerve and the lens.

Studies on potent spiro-imidazolidine-dione analogs of this compound have provided strong in vivo proof-of-concept. nih.gov In streptozotocin-induced diabetic rats, a standard model for type 1 diabetes, oral administration of these compounds led to a significant, dose-dependent reduction of elevated sorbitol levels in both the sciatic nerve and the lens. nih.gov This demonstrates that the compounds are orally bioavailable and can reach target tissues in sufficient concentrations to effectively inhibit aldose reductase in a living system. One study also found that effective hydantoin derivatives could prevent the depletion of myo-inositol in the sciatic nerve of diabetic rats, another metabolic derangement linked to diabetic neuropathy. nih.gov

CompoundAnimal ModelTissueEfficacy Endpoint (ED₅₀)Reference
AL-15673-week Diabetic RatsLens0.60 mg/kg nih.gov
AL-15673-week Diabetic RatsSciatic Nerve0.22 mg/kg nih.gov
AL-15763-week Diabetic RatsLens0.05 mg/kg nih.gov
AL-15763-week Diabetic RatsSciatic Nerve0.04 mg/kg nih.gov

These studies confirm that inhibiting aldose reductase with imidazolidine-2,4-dione-based compounds effectively blocks the polyol pathway in vivo, providing a strong mechanistic rationale for their development as treatments for diabetic complications like neuropathy and cataracts.

Efficacy Assessment in Disease Models (e.g., Pain, Cancer, Infection)

There is no publicly available data from preclinical studies assessing the efficacy of this compound in any disease models.

Target Engagement and Biomarker Modulation in Animal Studies

No studies have been published that investigate the target engagement or biomarker modulation of this compound in animal models.

Preclinical Pharmacokinetic Profiling (e.g., half-life, clearance, bioavailability in animal models)

Information regarding the preclinical pharmacokinetic properties of this compound, such as its half-life, clearance rate, and bioavailability in animal models, is not available in the scientific literature.

Mechanistic Toxicity and Off Target Pharmacology Preclinical, in Vitro

In Vitro Cytotoxicity and Genotoxicity Assessment

The in vitro cytotoxic activity of imidazolidine-2,4-dione derivatives has been evaluated against a panel of human cancer cell lines to determine their anti-proliferative potential. While specific data for 3-(4-chlorobenzyl)imidazolidine-2,4-dione is not extensively detailed in the available literature, studies on structurally related compounds, such as thiazolidine-2,4-dione derivatives, provide insight into the potential activity of this class of molecules.

These derivatives have demonstrated notable cytotoxic effects against various cancer cell lines, including those from breast, colon, and lung cancers. nih.govmdpi.com For instance, certain 5-benzylidene thiazolidine-2,4-dione analogs have shown potent activity against cell lines like non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), and breast cancer (MDA-MB-468). nih.govresearchgate.net The antiproliferative activity is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

A critical aspect of cytotoxicity profiling is the assessment of selectivity. Ideally, an anticancer agent should exhibit high toxicity towards cancer cells while having minimal impact on normal, healthy cells. To this end, compounds are often tested against non-cancerous cell lines. For example, studies on novel thiazolidine-2,4-dione-trimethoxybenzene-thiazole hybrids showed that the most active compounds were effective against breast cancer cell lines (MCF-7) but did not affect the viability of the normal breast epithelial cell line (MCF-10A), indicating a degree of selectivity. mdpi.com

The table below presents representative data from studies on compounds structurally related to the imidazolidine-2,4-dione scaffold, illustrating the range of cytotoxic activity observed in vitro.

Compound ClassCell LineCell TypeIC50 / GI50 (µM)
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneNCI-H522Non-Small Cell Lung Cancer1.36
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneCOLO 205Colon Cancer1.64
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneMDA-MB-468Breast Cancer1.11
5-(4-alkylbenzyledene)thiazolidine-2,4-dioneRXF 393Renal Cancer1.15
Thiazolidine-2,4-dione hybridMCF-7Breast Cancer-
Thiazolidine-2,4-dione hybridMCF-10ANormal Breast EpithelialInactive

Data sourced from studies on structurally related thiazolidine-2,4-dione derivatives. nih.govmdpi.comresearchgate.net

Genotoxicity assessment is a cornerstone of preclinical safety evaluation, designed to detect compound-induced damage to DNA. Two standard in vitro assays for this purpose are the Ames test and the chromosomal aberration assay.

The Ames test , or bacterial reverse mutation assay, is a widely used method to identify chemical mutagens that cause gene mutations. nih.gov The test employs several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). nih.gov These auxotrophic bacteria are exposed to the test compound, and the assay measures the rate at which they revert to a wild-type state, regaining the ability to grow on an amino-acid-deficient medium. A significant increase in the number of revertant colonies compared to a negative control indicates that the compound is mutagenic. nih.gov The assay is conducted both with and without a metabolic activation system (e.g., a rat liver S9 fraction) to detect mutagens that require bioactivation. aniara.comnih.gov

The in vitro chromosomal aberration assay is designed to identify agents that cause structural damage to chromosomes (clastogenicity). nih.gov For this test, mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured and exposed to the test compound. nih.govcriver.com After treatment, the cells are arrested in metaphase, harvested, and their chromosomes are examined microscopically for structural abnormalities. These aberrations can include chromosome breaks, chromatid breaks, deletions, and exchanges. criver.com An increase in the frequency of cells with chromosomal aberrations above the background level suggests clastogenic potential. Similar to the Ames test, this assay is performed with and without metabolic activation. nih.gov

Specific genotoxicity data for this compound from Ames and chromosomal aberration assays are not available in the public domain. However, these tests represent standard procedures that would be required to evaluate its mutagenic and clastogenic potential.

Mechanistic Exploration of Potential Off-Target Effects

To proactively identify potential safety liabilities, new chemical entities are often screened against a panel of known toxicological targets. This secondary pharmacology or off-target screening assesses a compound's activity at various receptors, ion channels, enzymes, and transporters that are not its intended therapeutic target but are linked to adverse drug reactions (ADRs). wuxibiology.com

Standard industry practice involves testing compounds against safety panels that include targets associated with the most common and serious ADRs. wuxibiology.comwuxibiology.com For example, the "Mini Safety 44 Panel" includes 44 targets recommended by major pharmaceutical companies, covering GPCRs, ion channels (like the hERG channel, linked to cardiotoxicity), enzymes, and transporters. wuxibiology.comwuxibiology.com Such screening helps to identify potential off-target interactions early in the drug discovery process, allowing for the modification of the chemical structure to mitigate these effects while maintaining on-target potency. reactionbiology.com

While specific counter-screening results for this compound are not publicly documented, this approach is a critical step in building a comprehensive preclinical safety profile and predicting potential clinical adverse effects.

Mitochondria are vital organelles for cellular energy production and are also key regulators of cell death pathways. Mitochondrial dysfunction is a common mechanism of drug-induced toxicity. A primary indicator of mitochondrial health is the mitochondrial membrane potential (MMP). nih.gov A decrease or collapse in the MMP is an early event in apoptosis and can signify mitochondrial toxicity. The MMP can be measured in vitro using cationic fluorescent dyes like JC-1 or JC-10, which accumulate in healthy mitochondria. cellsignal.com In healthy cells with a high MMP, these dyes form aggregates that emit a red/orange fluorescence, while in cells with a low MMP, the dyes remain in a monomeric form and emit green fluorescence. cellsignal.com A shift from red to green fluorescence indicates a loss of MMP.

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is another critical mechanism of cellular damage. nih.gov ROS are by-products of normal metabolism, but their overproduction can damage DNA, proteins, and lipids. nih.govnih.gov The generation of intracellular ROS can be measured using fluorescent probes that become activated in the presence of specific ROS molecules like hydrogen peroxide. nih.gov Quinone-containing compounds, which share some structural features with dione rings, are known to induce ROS, which can contribute to their biological activities. nih.gov

While specific studies on the effects of this compound on mitochondrial function and oxidative stress have not been reported, these mechanistic assays are essential for understanding its potential to induce cellular damage.

Cardiotoxicity and Hepatotoxicity Studies (In Vitro and Preclinical Animal Models, Mechanistic)

Drug-induced cardiotoxicity and hepatotoxicity are major reasons for the failure of drug candidates in development and the withdrawal of approved drugs from the market. wuxibiology.com Therefore, in vitro mechanistic studies are crucial for early risk assessment.

Hepatotoxicity: The human hepatoma cell line HepG2 is a widely used in vitro model to screen for potential drug-induced liver injury. nih.govresearchgate.netresearchgate.net These cells retain many morphological and biochemical characteristics of normal human hepatocytes. nih.gov Mechanistic hepatotoxicity studies in HepG2 cells often involve assessing cell viability, the release of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT), and markers of oxidative stress such as glutathione (GSH) depletion and lipid peroxidation. nih.govnih.gov

Cardiotoxicity: A primary mechanism of drug-induced cardiotoxicity is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. nih.gov Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to potentially fatal cardiac arrhythmias. nih.gov Therefore, screening for hERG channel inhibition is a standard component of preclinical safety assessment. In vitro assays using cardiomyocytes can also detect other cardiotoxic mechanisms, such as those affecting metabolic activity or calcium signaling. nih.govfujifilmcdi.com

No specific in vitro cardiotoxicity or hepatotoxicity data for this compound are available in the reviewed literature. However, evaluation in models such as HepG2 cells and hERG channel assays would be a standard part of its preclinical toxicological workup.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 3-(4-chlorobenzyl)imidazolidine-2,4-dione

Direct academic literature focusing exclusively on this compound is limited. However, significant insights can be drawn from studies on structurally analogous compounds, particularly those featuring the 3-(4-chlorobenzyl) moiety.

Research on a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives has provided the most relevant findings. nih.gov In this series, the compound containing a 4-chloro substituent on the benzyl (B1604629) group demonstrated notable biological activity against the MDA-MB-231 human breast cancer cell line. nih.gov Key findings for this related compound include:

Antiproliferative Effects: It exhibited the strongest antiproliferative activity among the tested compounds after 72 hours of treatment, showing a dose-dependent inhibition of cancer cell growth. nih.gov

Induction of Apoptosis: The compound was found to significantly decrease cell survival and increase the rate of apoptosis in breast cancer cells. nih.gov

Inhibition of Metastasis: It effectively reduced the migration and invasion capacity of cancer cells, which was correlated with the downregulation of genes involved in tumor invasion, such as MMP-9 and COX-2. nih.gov

These findings suggest that the 3-(4-chlorobenzyl) structural element, when incorporated into a hydantoin (B18101) scaffold, can confer potent antitumor properties. The chloro-substituent, in particular, was highlighted as being beneficial for the observed antiproliferative effects. nih.gov

Table 1: Biological Activity of a Structurally Related Hydantoin Derivative

Interactive table

Activity Cell Line Observation Reference
Antiproliferative MDA-MB-231 (Breast Cancer) Strongest effect in its series after 72h treatment. nih.gov
Apoptosis Induction MDA-MB-231 (Breast Cancer) Significantly increased apoptosis rate. nih.gov
Anti-migratory MDA-MB-231 (Breast Cancer) Significantly decreased cell motility. nih.gov

Remaining Academic Research Questions and Challenges for the Compound

The scarcity of dedicated research on this compound leaves many fundamental questions unanswered. The primary challenge is to establish a unique biological and chemical profile for this specific molecule, distinct from the vast library of existing hydantoin derivatives.

Key Research Questions:

Broad Biological Screening: What is the full spectrum of biological activity for this compound? While related structures show anticancer potential, this molecule should be systematically screened for other known hydantoin-associated activities, such as antiviral, antimicrobial, anticonvulsant, and enzyme inhibition. nih.govnih.govjddtonline.info

Mechanism of Action: What are the specific molecular targets and pathways through which this compound exerts its effects? Understanding its mechanism is crucial for further development.

Structure-Activity Relationship (SAR): How does the activity of this compound compare directly with its positional isomers (e.g., 3-(2-chlorobenzyl)- and 3-(3-chlorobenzyl)imidazolidine-2,4-dione) and with derivatives lacking the chloro-substituent? Comprehensive SAR studies are needed to validate the importance of the 4-chloro position.

Synthesis Optimization: What are the most efficient, scalable, and high-yield synthetic routes for its preparation? While general methods for hydantoin synthesis exist, an optimized protocol for this specific compound is required for further study. mdpi.com

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of the compound?

Research Challenges:

Novelty and Patentability: A major challenge is to demonstrate that the compound possesses novel and significantly improved properties (e.g., higher potency, better selectivity, lower toxicity) compared to the numerous hydantoin derivatives already described in scientific and patent literature. google.com

Resource Allocation: Securing funding and resources to study a single, specific derivative from a well-explored class of compounds can be difficult without strong preliminary data suggesting unique potential.

Potential for Further Exploration of Imidazolidine-2,4-dione Scaffolds in Basic Chemical Biology

The imidazolidine-2,4-dione (hydantoin) ring is considered a "privileged scaffold" in medicinal chemistry. researchgate.net Its rigid, five-membered structure contains multiple hydrogen bond donors and acceptors, allowing for effective interaction with a wide array of biological targets. biomedpharmajournal.org This inherent versatility makes the scaffold an excellent tool for basic chemical biology research.

Areas for Exploration:

Chemical Probe Development: The scaffold's synthetic tractability, with three distinct positions (N-1, N-3, and C-5) for substitution, allows for the creation of large, diverse chemical libraries. nih.govresearchgate.net These libraries can be used to develop highly selective chemical probes to investigate the function of specific proteins (e.g., enzymes, receptors) within complex biological pathways.

Target Identification: By screening hydantoin libraries against various cell lines or organisms and identifying active "hits," researchers can use techniques like affinity chromatography or activity-based protein profiling to uncover novel drug targets.

Understanding Drug Resistance: The scaffold can be used to design derivatives aimed at overcoming drug resistance. For example, imidazolidinones have been designed to be active against drug-resistant strains of HIV. nih.gov

The imidazolidine-2,4-dione core is present in a range of clinically approved drugs, validating its biological compatibility and making it a reliable starting point for new discoveries. jddtonline.info

Table 2: Diverse Biological Activities of the Imidazolidine-2,4-dione Scaffold

Interactive table

Biological Activity Example Target/Application Reference
Anticancer Mcl-1 Inhibition, Antiproliferative nih.gov, nih.gov
Antiviral HIV Aspartic Protease, HCV NS3 Protease nih.gov
Anticonvulsant Voltage-gated Sodium Channels nih.gov, jddtonline.info
Antimicrobial Bacterial & Fungal Inhibition jddtonline.info
Anti-inflammatory COX-2 Inhibition nih.gov
Enzyme Inhibition Metalloproteinases, Kinases acs.org, google.com

Theoretical Implications for Drug Discovery and Preclinical Development

The established pharmacological importance of the imidazolidine-2,4-dione scaffold, combined with specific findings on related chloro-substituted derivatives, provides a strong theoretical basis for the inclusion of this compound in drug discovery programs. nih.govresearchgate.net

Lead Optimization:

The compound represents a potential "lead compound" for anticancer therapies. A logical next step would be to maintain the 3-(4-chlorobenzyl) group, which appears to be important for activity, while systematically modifying the C-5 position. Introducing various small alkyl or aryl groups at C-5 could enhance potency, selectivity, and pharmacokinetic properties, a common strategy in hydantoin-based drug design. nih.gov

Exploration of New Therapeutic Areas:

Given the scaffold's broad bioactivity, the compound should be considered for high-throughput screening against a diverse panel of targets beyond cancer. Its structural features might make it a candidate for inhibiting kinases, viral enzymes, or metalloproteinases. nih.govgoogle.comacs.org The chlorobenzyl moiety is a well-known pharmacophore that interacts with various biological receptors, justifying a broad screening approach.

Preclinical Development Pathway:

A theoretical preclinical pipeline would involve confirming its in vitro anticancer activity across a wider panel of breast cancer and other tumor cell lines. nih.gov Successful in vitro results would be followed by in vivo studies in animal models (e.g., xenograft mouse models) to evaluate efficacy and preliminary toxicity. Concurrently, a full ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile would be necessary to assess its drug-likeness and guide further optimization. nih.gov This structured approach could systematically advance this compound from a theoretical compound to a viable preclinical candidate.

Q & A

Q. What are the standard synthesis protocols for 3-(4-chlorobenzyl)imidazolidine-2,4-dione?

The compound is typically synthesized via condensation and cyclization reactions. For example, a method involving 4-chlorobenzaldehyde and a precursor imidazolidine derivative can be condensed under reflux conditions using polar aprotic solvents like dimethylformamide (DMF). Cyclization is often catalyzed by acids (e.g., HCl) or bases (e.g., KOH). Reaction progress is monitored via TLC, and purification is achieved using column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to resolve aromatic protons and carbonyl groups. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) validates the molecular ion peak (e.g., [M+H]⁺). Infrared (IR) spectroscopy confirms functional groups like C=O and C-N stretches .

Q. What are the recommended storage conditions to ensure stability?

The compound is stable under ambient conditions if protected from light and moisture. Store in airtight containers at 4°C for long-term stability. Avoid exposure to strong oxidizers or extreme pH conditions to prevent decomposition .

Q. How can researchers assess the compound’s potential biological activity?

Begin with in vitro assays targeting enzymes or receptors relevant to its structural analogs (e.g., hydantoin derivatives). Use cell viability assays (MTT) for cytotoxicity screening. Dose-response curves and IC₅₀ values provide preliminary activity metrics. Reference PubChem data for similar compounds to guide assay selection .

Q. What purification methods are suitable for isolating this compound?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is standard. For larger scales, recrystallization in ethanol or acetonitrile improves yield. Monitor purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Screen catalysts (e.g., Pd/C for hydrogenation or CuI for coupling reactions) and solvents (DMF vs. toluene) using Design of Experiments (DoE). Reaction temperature and time should be varied systematically. Kinetic studies (e.g., via in-situ FTIR) identify rate-limiting steps. Computational tools (e.g., Gaussian for transition-state modeling) predict optimal pathways .

Q. How to resolve contradictions in spectral data during structural elucidation?

If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC. For ambiguous mass fragments, compare with simulated spectra from software (e.g., ACD/Labs). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What computational approaches predict the compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) against protein databases (PDB) identifies binding poses. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Machine learning models (e.g., DeepChem) trained on bioactivity data prioritize targets for experimental validation .

Q. How does the compound’s stability vary under non-standard experimental conditions (e.g., high pH)?

Conduct accelerated stability studies by exposing the compound to buffers at pH 2–12 and analyzing degradation products via LC-MS. Thermal gravimetric analysis (TGA) assesses decomposition at elevated temperatures. Compare results with stability data from analogs to identify structural vulnerabilities .

Q. What mechanistic insights exist for its participation in multi-step syntheses?

The compound’s imidazolidine-dione core acts as a scaffold for functionalization. For example, nucleophilic substitution at the chlorobenzyl group is feasible under SNAr conditions. Reaction mechanisms are validated using isotopic labeling (e.g., ¹⁸O in carbonyl groups) and intermediate trapping (e.g., quenching with D₂O) .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference experimental results with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to resolve ambiguities .
  • Experimental Design : Use factorial designs to evaluate interactions between variables (e.g., solvent polarity and catalyst loading) .
  • Advanced Tools : Leverage quantum chemistry software (Gaussian, ORCA) for mechanistic studies and PubChem’s bioassay datasets for activity hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)imidazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-chlorobenzyl)imidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.